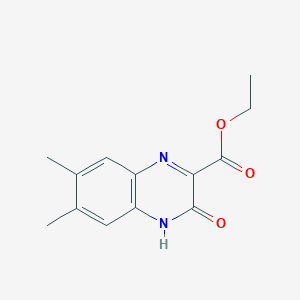

ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

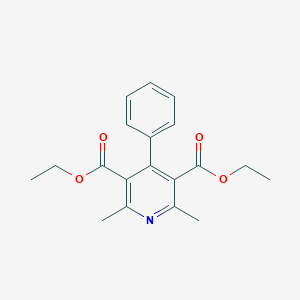

Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate is a chemical compound with the molecular formula C13H14N2O3 . It belongs to the class of quinoxalines, which are important biological agents with several prominent pharmacological effects .

Synthesis Analysis

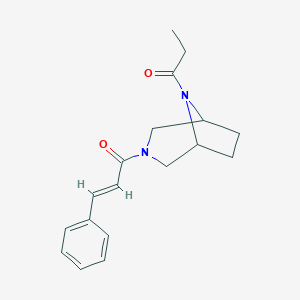

The synthesis of quinoxalines has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . In one study, nine novel quinoxaline derivatives were synthesized via different nucleophilic reactions using ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate as a precursor .Molecular Structure Analysis

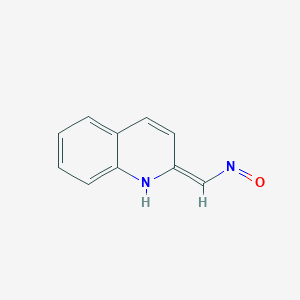

Quinoxaline is defined as a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . The structure of ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate can be found in the referenced database .Chemical Reactions Analysis

In one study, a 1,3-dipolar cycloaddition was performed on a related compound, 1-ethyl-3-methyl quinoxaline-2-thione, with an equimolar quantity of diphenyl hydrazonoyl . The reaction mixture was refluxed in dry tetrahydrofuran (THF) in the presence of triethylamine .Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . For more specific physical and chemical properties of ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate, you may refer to the referenced database .科学研究应用

Antifungal and Antibacterial Applications

Quinoxalines have shown prominent antifungal and antibacterial effects . They have been used in the development of drugs to combat various infectious diseases .

Antiviral Applications

Quinoxaline derivatives have been used in the treatment of viral diseases, including AIDS . They have shown potential in combating deadly pathogens .

Anticancer Applications

Quinoxalines have become a crucial component in drugs used to treat cancerous cells . They have shown significant potential in the field of medicinal chemistry .

Treatment of Schizophrenia

Quinoxaline derivatives have been used in the treatment of schizophrenia . This highlights their potential in the field of neuropsychiatric disorders .

Green Chemistry Applications

Quinoxalines have been synthesized using green chemistry principles . This makes them environmentally friendly and cost-effective .

Industrial Applications

Quinoxalines have many industrial purposes . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

作用机制

未来方向

属性

IUPAC Name |

ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-4-18-13(17)11-12(16)15-10-6-8(3)7(2)5-9(10)14-11/h5-6H,4H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXWMOZSJPTQBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303892 |

Source

|

| Record name | Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate | |

CAS RN |

1219-05-2 |

Source

|

| Record name | NSC163293 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)